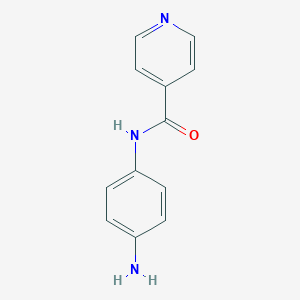

N-(4-Amino-phenyl)-isonicotinamide

Descripción general

Descripción

N-(4-Amino-phenyl)-isonicotinamide is an organic compound that features both an amino group and an isonicotinamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-phenyl)-isonicotinamide typically involves the reaction of 4-aminobenzoyl chloride with isonicotinamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Amino-phenyl)-isonicotinamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydrazines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : N-(4-Amino-phenyl)-isonicotinamide has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating effective inhibition comparable to established drugs like sorafenib .

- Anti-inflammatory Properties : The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

-

Biochemical Research

- Enzyme Inhibition Studies : this compound can serve as a tool for studying enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with various enzymes, potentially leading to insights into metabolic pathways .

- Metabolic Pathway Analysis : The compound participates in nucleotide biosynthesis and one-carbon metabolism, making it relevant for studies focusing on metabolic disorders .

-

Material Science

- Dyes and Pigments Production : Due to its chemical structure, this compound can be utilized in the synthesis of dyes and pigments, expanding its application beyond biological research into industrial uses .

Target Interactions

This compound interacts with multiple biological targets due to its structural characteristics. It has been shown to affect various cellular processes by modulating enzyme activity and influencing biochemical pathways related to cell growth and inflammation.

Biochemical Pathways

The compound's interaction with copper(II) complexes results in the formation of coordination compounds that exhibit unique redox properties. This interaction may enhance its antimicrobial effects, similar to other compounds within its structural class .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(4-Amino-phenyl)-isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Amino-phenyl)-benzamide

- N-(4-Amino-phenyl)-nicotinamide

- N-(4-Amino-phenyl)-pyridine-3-carboxamide

Uniqueness

N-(4-Amino-phenyl)-isonicotinamide is unique due to its specific combination of an amino group and an isonicotinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N-(4-Amino-phenyl)-isonicotinamide (C12H11N3O) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and epigenetics. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related studies.

Chemical Structure and Properties

This compound is characterized by its isonicotinamide backbone with an amino group at the para position of the phenyl ring. The molecular structure contributes to its biological activity, particularly as a potential inhibitor of various enzymes involved in cellular processes.

Research indicates that this compound exhibits inhibitory effects on several biological targets, including:

- DNA Methyltransferases (DNMTs) : Studies have shown that derivatives of this compound can inhibit DNMT1, DNMT3A, and DNMT3B. For instance, compounds derived from this compound demonstrated cytotoxicity against leukemia cells by reactivating silenced genes through demethylation processes .

- Nicotinamide N-Methyltransferase (NNMT) : The compound has also been investigated for its inhibitory effects on NNMT, an enzyme involved in nicotinamide metabolism. Potent inhibitors derived from this compound exhibited IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in metabolic disorders .

Anticancer Activity

The anticancer properties of this compound derivatives have been highlighted in various studies:

- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxicity against various cancer cell lines, including leukemia KG-1 cells. For example, one derivative exhibited an EC50 value of 0.9 μM against DNMT3A, demonstrating potent activity comparable to established chemotherapeutics .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties:

- Antibacterial and Antifungal Activities : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the treatment of infectious diseases.

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the chemical structure influence biological activity:

Propiedades

IUPAC Name |

N-(4-aminophenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBFGQPYFGQNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357645 | |

| Record name | N-(4-Amino-phenyl)-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13116-08-0 | |

| Record name | N-(4-Amino-phenyl)-isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.